molecular formula C9H10N2O3S B2793797 1-Methyl-2-oxoindoline-5-sulfonamide CAS No. 475986-13-1

1-Methyl-2-oxoindoline-5-sulfonamide

Cat. No.: B2793797
CAS No.: 475986-13-1
M. Wt: 226.25
InChI Key: BYFWIMWXANJNGJ-UHFFFAOYSA-N
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Description

1-Methyl-2-oxoindoline-5-sulfonamide is a chemical compound belonging to the class of oxindole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indoline core with a methyl group at the 1-position, a keto group at the 2-position, and a sulfonamide group at the 5-position.

Mechanism of Action

Target of Action

1-Methyl-2-oxoindoline-5-sulfonamide is a type of sulfonamide . Sulfonamides are known to have antibacterial activity and their action is related to pABA antagonism .

Mode of Action

The mode of action of sulfonamides, including this compound, involves the inhibition of folate metabolism . They act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate synthesis pathway . By inhibiting dihydropteroate synthetase, this compound prevents the formation of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is necessary for the synthesis of nucleic acids in bacteria .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed orally and widely distributed throughout the body . They are primarily excreted unchanged in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . By preventing the synthesis of folic acid, this compound disrupts nucleic acid synthesis, leading to the inability of bacteria to replicate .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can affect its action through drug-drug interactions .

Preparation Methods

The synthesis of 1-Methyl-2-oxoindoline-5-sulfonamide typically involves the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-2-oxoindoline-5-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

1-Methyl-2-oxoindoline-5-sulfonamide can be compared with other oxindole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

1-methyl-2-oxo-3H-indole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-11-8-3-2-7(15(10,13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H2,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFWIMWXANJNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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